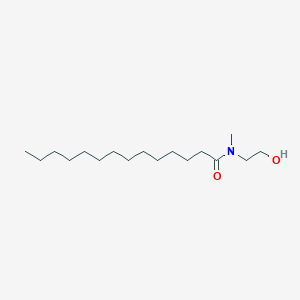
N-Hydroxyethyl-N-methylmyristamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxyethyl-N-methylmyristamide is a chemical compound with the molecular formula C17H35NO2. It is also known by other names such as tetradecanamide, N-(2-hydroxyethyl)-N-methyl-, and myristamide methyl MEA . This compound is characterized by its achiral nature and lack of defined stereocenters . It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of N-Hydroxyethyl-N-methylmyristamide typically involves the reaction of myristic acid with N-methyl ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The process generally includes steps such as esterification, amidation, and purification to obtain the final product .
Analyse Chemischer Reaktionen
N-Hydroxyethyl-N-methylmyristamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
N-Hydroxyethyl-N-methylmyristamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of cell membrane interactions and lipid metabolism.
Industry: It is used in the production of surfactants, emulsifiers, and lubricants.
Wirkmechanismus
The mechanism of action of N-Hydroxyethyl-N-methylmyristamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in lipid metabolism and cell signaling. The exact molecular targets and pathways are still under investigation, but it is known to influence various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
N-Hydroxyethyl-N-methylmyristamide can be compared with other similar compounds such as N-(2-hydroxyethyl)maleimide and N-(2-hydroxyethyl)diethylenetriamine. These compounds share similar functional groups but differ in their molecular structures and properties. This compound is unique due to its specific combination of hydroxyethyl and methyl groups attached to the myristamide backbone, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
10394-85-1 |
|---|---|
Molekularformel |
C17H35NO2 |
Molekulargewicht |
285.5 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)-N-methyltetradecanamide |
InChI |
InChI=1S/C17H35NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18(2)15-16-19/h19H,3-16H2,1-2H3 |
InChI-Schlüssel |
XUWZPBRLSYXIGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)N(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















